molecular formula C27H18N2S B11522606 4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole

4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole

Cat. No.: B11522606
M. Wt: 402.5 g/mol
InChI Key: PPRGNHYFGMSRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole is a complex organic compound that features a unique structure combining dibenzo[b,d]thiophene and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction involving dibenzo[b,d]thiophene and diphenyl imidazole precursors in the presence of a catalyst such as copper iodide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact mechanism can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,5-diphenyl-2-imidazolethiol: Shares the imidazole core but differs in the thiol group.

    Dibenzo[b,d]thiophene derivatives: Similar in the dibenzo[b,d]thiophene moiety but vary in other substituents.

Uniqueness

4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole is unique due to its combination of dibenzo[b,d]thiophene and imidazole structures, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C27H18N2S

Molecular Weight

402.5 g/mol

IUPAC Name

4-dibenzothiophen-3-yl-2,5-diphenyl-1H-imidazole

InChI

InChI=1S/C27H18N2S/c1-3-9-18(10-4-1)25-26(29-27(28-25)19-11-5-2-6-12-19)20-15-16-22-21-13-7-8-14-23(21)30-24(22)17-20/h1-17H,(H,28,29)

InChI Key

PPRGNHYFGMSRIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6S5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.